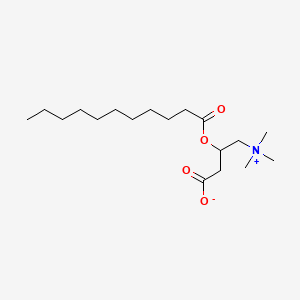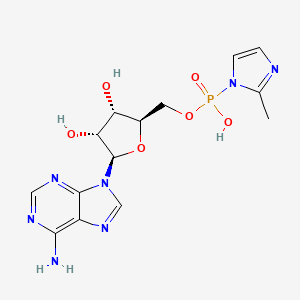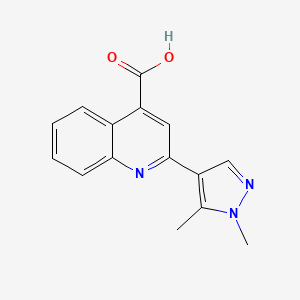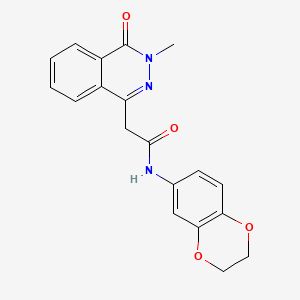![molecular formula C21H22N2O6S2 B1227715 [4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate](/img/structure/B1227715.png)
[4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride: is a complex organic compound with a unique structure that combines a sulfonic acid group, a thiazolidine ring, and an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of 2,5-dimethylbenzenesulfonic acid. This can be achieved through the sulfonation of 2,5-dimethylbenzene using concentrated sulfuric acid. The resulting sulfonic acid is then esterified with 4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride and conditions such as elevated temperatures or acidic environments.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonates, sulfinates.
Substitution: Nitro, halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, it may be used to study enzyme interactions, protein binding, and cellular uptake mechanisms due to its unique structural features.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers, where its unique functional groups provide specific reactivity and properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and aminoethyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The sulfonic acid group enhances solubility and facilitates cellular uptake, allowing the compound to exert its effects within biological systems.
相似化合物的比较
- 2,4-Dimethylbenzenesulfonic acid
- 2,5-Dimethylbenzenesulfonic acid
- 4-Methylbenzenesulfonic acid
Comparison: Compared to these similar compounds, [4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate is unique due to the presence of the thiazolidine ring and aminoethyl group. These additional functional groups provide enhanced reactivity and specificity in chemical and biological applications, making it a valuable compound for research and industrial use.
属性
分子式 |
C21H22N2O6S2 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
[4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C21H22N2O6S2/c1-13-4-5-14(2)19(10-13)31(26,27)29-16-7-6-15(11-17(16)28-3)12-18-20(24)23(9-8-22)21(25)30-18/h4-7,10-12H,8-9,22H2,1-3H3/b18-12- |
InChI 键 |
XTFLFSBYKYFWNZ-PDGQHHTCSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC |
手性 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CCN)OC |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B1227638.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)
![6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]](/img/structure/B1227647.png)



![N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1227655.png)
